molecular formula C9H18N2O B13511119 n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

n-((Tetrahydro-2h-pyran-4-yl)methyl)azetidin-3-amine

Cat. No.: B13511119
M. Wt: 170.25 g/mol
InChI Key: DNGXJSOIYIXLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine is a bicyclic amine comprising a four-membered azetidine ring linked via a methylene group to a tetrahydro-2H-pyran-4-yl moiety.

Molecular Formula: C₉H₁₈N₂O
Calculated Molecular Weight: 170.25 g/mol (base form).
Key Features:

  • Azetidine Ring: Enhances conformational rigidity compared to larger cyclic amines.
  • Tetrahydro-2H-pyran-4-yl Group: Contributes to solubility and metabolic stability.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)azetidin-3-amine

InChI

InChI=1S/C9H18N2O/c1-3-12-4-2-8(1)5-11-9-6-10-7-9/h8-11H,1-7H2

InChI Key

DNGXJSOIYIXLGM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with azetidin-3-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, palladium-catalyzed coupling reactions are commonly employed in the synthesis of such compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride (CAS 1403767-06-5)

Molecular Formula : C₉H₂₀Cl₂N₂O
Molecular Weight : 243.17 g/mol .
Key Differences :

  • Substituent : Methyl group on the azetidine nitrogen.
  • Salt Form : Dihydrochloride improves solubility but increases molecular weight.
    Synthesis : Likely involves reductive amination of tetrahydro-2H-pyran-4-one with methyl-substituted azetidin-3-amine, followed by HCl salt formation.
2.2. N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2)

Molecular Formula: C₆H₁₃NO Molecular Weight: 115.17 g/mol . Key Differences:

  • Simpler Structure : Lacks the azetidine ring, reducing steric hindrance.
  • Pharmacological Implications : May exhibit lower binding affinity to targets requiring bicyclic amines.
2.3. Example 14 Compound (C₂₅H₃₈N₂O₂)

Molecular Formula : C₂₅H₃₈N₂O₂
Molecular Weight : 399.2 g/mol .
Key Differences :

  • Complex Substituents : Cyclopentyl and phenylpiperidinylcarbonyl groups increase lipophilicity.
  • Biological Relevance : Patented as an intermediate in CNS drug candidates, suggesting enhanced receptor selectivity compared to simpler analogs.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source
N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine C₉H₁₈N₂O 170.25 Base structure with azetidine and pyranyl groups. Inferred
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride C₉H₂₀Cl₂N₂O 243.17 Methylated azetidine nitrogen; dihydrochloride salt.
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Simplified structure without azetidine ring.
Example 14 Compound (C₂₅H₃₈N₂O₂) C₂₅H₃₈N₂O₂ 399.2 Cyclopentyl and phenylpiperidinylcarbonyl substituents; higher lipophilicity.

Physicochemical and Pharmacological Insights

  • Solubility : Salt forms (e.g., dihydrochloride) improve aqueous solubility compared to free bases.
  • Metabolic Stability : The tetrahydro-2H-pyran-4-yl group may reduce oxidative metabolism, as seen in related CNS-targeting compounds .
  • Structure-Activity Relationships (SAR): Azetidine vs. Substituent Effects: Bulky groups (e.g., phenylpiperidinyl in Example 14) enhance receptor selectivity but may reduce bioavailability .

Biological Activity

N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, also known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
CAS Number 1403767-06-5
Molecular Formula C₉H₁₈Cl₂N₂O
Molecular Weight 243.17 g/mol
Purity Variable
Storage Conditions Cold-chain transportation

The compound's molecular structure features a tetrahydro-2H-pyran moiety, contributing to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine against various bacterial strains. For instance, derivatives of this compound have shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. Inhibition of these enzymes disrupts bacterial DNA replication and transcription, leading to cell death. For example, one study reported that certain derivatives exhibited IC50 values in the range of 0.0033 to 0.046 µg/mL against E. coli DNA gyrase .

Case Studies

  • Study on Antibacterial Potency
    • Objective : To evaluate the antibacterial potency of N-methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine derivatives.
    • Findings : The study demonstrated that these derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against several Gram-positive and Gram-negative bacteria .
  • In Vitro Toxicity Assessment
    • Objective : To assess the cytotoxicity of the compound against human liver cells (HepG2).
    • Findings : The derivatives showed low toxicity levels, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((Tetrahydro-2H-pyran-4-yl)methyl)azetidin-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling azetidin-3-amine derivatives with tetrahydro-2H-pyran-4-ylmethyl groups. For example, N-(oxan-4-yl)azetidin-3-amine dihydrochloride (a related compound) is synthesized via amine substitution reactions under controlled conditions, achieving 95% purity . Key factors include solvent choice (e.g., DMSO or THF), temperature (35–60°C), and catalysts (e.g., copper bromide). Lower yields (e.g., 17.9% in similar syntheses) highlight the need for optimized stoichiometry and purification protocols (e.g., gradient chromatography using ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry and substituent integration. High-Resolution Mass Spectrometry (HRMS-ESI) validates molecular weight (e.g., observed m/z 215 [M+H]⁺ in related amines). Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3298 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection .

Q. What are the critical safety considerations when handling This compound in laboratory settings?

  • Methodological Answer : The compound is classified under GHS as a flammable liquid (Category 2, H225) and skin irritant (H315). Use flame-resistant equipment, avoid static discharge, and ensure ventilation. Spills should be contained using inert absorbents, and personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .

Advanced Research Questions

Q. How can researchers investigate the polymorphic forms of This compound, and what analytical techniques are critical?

  • Methodological Answer : Polymorphism is studied via X-ray diffraction (XRD) to resolve crystal packing and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and phase transitions. For example, a related compound (5-[(1,1-dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine) was characterized for its novel crystalline form using these methods .

Q. What strategies are employed to evaluate the biological activity of This compound in receptor binding assays?

  • Methodological Answer : In vitro assays using radioligand displacement (e.g., for serotonin or dopamine receptors) quantify binding affinity (IC₅₀). Structural analogs (e.g., N-(3-chloro-4-fluorophenyl) derivatives) are screened against disease-relevant targets (e.g., kinases) to establish structure-activity relationships (SARs). Dose-response curves and molecular docking simulations refine hypotheses about pharmacophore interactions .

Q. How should researchers address discrepancies in reported synthetic yields of This compound across studies?

  • Methodological Answer : Contradictory yields (e.g., 17.9% vs. 95%) may arise from variations in catalyst loading (e.g., CuBr vs. Pd-based catalysts), reaction time (2 days vs. shorter durations), or purification efficiency. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Cross-validation using alternative characterization (e.g., LC-MS for byproduct detection) resolves inconsistencies .

Q. What factors influence the regioselectivity of substitution reactions in the synthesis of This compound derivatives?

  • Methodological Answer : Steric hindrance (e.g., bulkiness of tetrahydro-2H-pyran-4-yl groups) and electronic effects (e.g., electron-withdrawing substituents on azetidine) dictate regioselectivity. Catalysts like cesium carbonate enhance nucleophilic substitution at less hindered positions. Computational modeling (e.g., DFT calculations) predicts favorable transition states, as demonstrated in morpholine-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.